molecular formula C8H12N2O5S B073819 2-((Hydroxyimino)methyl)-1-methylpyridinium methyl sulphate CAS No. 1200-55-1

2-((Hydroxyimino)methyl)-1-methylpyridinium methyl sulphate

Cat. No. B073819
CAS RN: 1200-55-1
M. Wt: 248.26 g/mol
InChI Key: OVPHBYQAKDEEBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

P2S is synthesized by boiling pyridine-2-aldoxime with methyl methanesulphonate in benzene. This process yields P2S, which can then be sterilized by filtration for use. The synthesis pathway emphasizes the role of methyl methanesulphonate and pyridine-2-aldoxime as key reactants in the formation of P2S (Creasey & Green, 1959).

Molecular Structure Analysis

The molecular structure of P2S, including derivatives like 2-[(hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride, has been characterized using X-ray crystallography. These studies have highlighted the importance of the oxime moiety's orientation and its coplanarity with the pyridinium ring for the compound's activity. The E configuration of the S-methyl substituted oxime group and the gauche orientation relative to the pyridinium are crucial for its biological efficacy (Lewiński, Stadnicka, & Oleksyn, 1990).

Chemical Reactions and Properties

P2S exhibits stability that is highly dependent on pH, showing optimal stability at pH 4-5. Its aqueous solution slowly decomposes when exposed to heat or prolonged storage, generating some cyanide ions. This decomposition behavior underscores the importance of storage conditions in maintaining P2S's effectiveness (Creasey & Green, 1959).

Physical Properties Analysis

The physical properties of P2S, particularly its solubility and stability, are influenced by environmental conditions such as temperature and pH. Its stability is maximized at a slightly acidic pH, which is crucial for its storage and application in medical treatments. The compound's sensitivity to pH and temperature also affects its decomposition rate, with a noted increase in stability around pH 5 (Fan, Nairn, & Walker, 1964).

Chemical Properties Analysis

The chemical behavior of P2S, especially in reaction to organophosphorus compounds, highlights its potential as an antidote. Its interaction with organophosphorus agents demonstrates a first-order reaction with respect to P2S concentration, making it an effective reactant in neutralizing these toxic substances. The kinetics of these reactions, including the optimal conditions for P2S's activity, are critical for its application in poison treatment protocols (Fan, Nairn, & Walker, 1964).

Scientific Research Applications

Drug Metabolism and Conjugation

The research on 2-((Hydroxyimino)methyl)-1-methylpyridinium methyl sulphate intersects with the broader studies on drug metabolism and conjugation, particularly focusing on Phase 2 reactions. These reactions are essential for the detoxification and excretion of xenobiotics and endogenous substances. Phase 2 metabolism often involves conjugation processes such as glucuronidation, sulfation, and methylation, making compounds more water-soluble and easier to excrete. The significance of these metabolic pathways in drug safety and efficacy is highlighted in the review of drug conjugation, emphasizing the variety of species and tissues performing glucuronidation, the range of molecular structures conjugated, and the overall importance of conjugate formation in vertebrates (Dutton, 1978).

Metal Sulphide Precipitation in Environmental Sciences

The study of metal sulphide precipitation, including the use of sulphate reagents, is vital for understanding environmental processes such as effluent treatment and industrial hydrometallurgical processes. This research area is interdisciplinary, combining elements of chemistry, materials science, and environmental engineering to address the challenges of metal removal from wastewater. The review by Lewis (2010) provides a comprehensive overview of the field, summarizing current knowledge and suggesting potential for future consolidation (Lewis, 2010).

Photocatalysis in Pollution Mitigation

The application of photocatalysis or photosensitization for the oxidation of sulfur compounds showcases the intersection of chemistry and environmental science. This approach is particularly relevant for the treatment of gaseous pollutants in industrial and water treatment plants. The research by Cantau et al. (2007) explores various photocatalytic processes for oxidizing reduced sulfur compounds, highlighting the potential of alternative materials and the importance of understanding reaction mechanisms for environmental applications (Cantau et al., 2007).

Antitumorigenic and Antiangiogenic Effects of Estrogens

The antitumorigenic and antiangiogenic effects of estrogens and their metabolites, such as 2-methoxyestradiol, represent a critical area of research in cancer biology. These studies investigate the mechanisms by which estrogen metabolites may protect against or contribute to the development of cancer, particularly in estrogen-sensitive tissues. The review by Zhu and Conney (1998) discusses the potential protective effects of endogenous formation of estrogen metabolites in estrogen-induced cancers, offering insights into molecular mechanisms and therapeutic implications (Zhu & Conney, 1998).

DNA Methylation Profiling in Epigenetics

DNA methylation plays a pivotal role in regulating gene expression, with significant implications for understanding biological processes and diseases. Profiling DNA methylation patterns is crucial for exploring these regulatory mechanisms in various organisms. The review by Yong et al. (2016) provides an overview of the methods used for profiling genome-wide DNA methylation, discussing their strengths, weaknesses, and biological applications. This research area is crucial for unraveling the epigenetic basis of diseases and for developing targeted interventions (Yong et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for “2-((Hydroxyimino)methyl)-1-methylpyridinium methyl sulphate” can provide detailed information about its safety and hazards .

properties

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.CH4O4S/c1-9-5-3-2-4-7(9)6-8-10;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPHBYQAKDEEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N/O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6735-59-7 (Parent), 25615-00-3 (Parent), 75-93-4 (Parent)
Record name Pralidoxime methyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pralidoxime methyl sulfate

CAS RN

1200-55-1
Record name Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
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Record name Pralidoxime methyl sulfate
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Record name NSC164891
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Record name 2-[(hydroxyimino)methyl]-1-methylpyridinium methyl sulphate
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Record name PRALIDOXIME METHYL SULFATE
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